6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
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Overview
Description
6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving intermediates such as hydrazones or azides.
Chloromethylation: The final step involves the chloromethylation of the fused ring system, typically using reagents like formaldehyde and hydrochloric acid under controlled conditions to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization and Condensation: The triazole and pyridine rings can engage in further cyclization and condensation reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of diverse heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and antiviral agent.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it suitable for various applications, including the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide
- 6-(Hydroxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- 6-(Aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
Compared to its analogs, 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds.
Properties
IUPAC Name |
6-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-3-6-1-2-7-10-9-5-11(7)4-6;/h5-6H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOQJZGHHYNUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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